![molecular formula C28H25Cl3N2O4 B3025754 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid
Vue d'ensemble
Description
CAY10771 is a dual agonist of farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ). It activates FXR and PPARδ in reporter assays using HEK293T cells (EC50s = 0.94 and 1.5 µM, respectively) and is selective for these receptors over retinoic acid receptor α (RARα), retinoid X receptor α (RXRα), PPARα, PPARγ, and liver X receptor α (LXRα) at 10 µM.
Activité Biologique
The compound 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid , commonly referred to as GW 4064, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C28H25Cl3N2O4
- Molar Mass : 559.87 g/mol
- CAS Number : 2522599-79-5
- Melting Point : >175°C (dec.)
- Density : 1.367±0.06 g/cm³ (Predicted)
GW 4064 primarily acts as a selective agonist for the peroxisome proliferator-activated receptor (PPAR) family, particularly PPARα and PPARγ. These receptors play critical roles in lipid metabolism, glucose homeostasis, and inflammation regulation. The compound's ability to activate these receptors leads to various downstream effects, including:
- Inhibition of inflammatory pathways : GW 4064 has shown potential in reducing pro-inflammatory cytokines.
- Modulation of lipid metabolism : It promotes fatty acid oxidation and reduces triglyceride levels in animal models.
Anti-inflammatory Effects
Research indicates that GW 4064 exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.
Lipid Metabolism
GW 4064 has been studied for its effects on lipid profiles. In animal studies, administration of the compound resulted in decreased levels of total cholesterol and triglycerides while increasing HDL cholesterol levels. This lipid-modulating effect positions GW 4064 as a candidate for managing dyslipidemia.
Case Studies
-
Study on Obesity and Metabolic Syndrome
- A study conducted on obese mice treated with GW 4064 showed a significant reduction in body weight and improvement in glucose tolerance compared to control groups. The results indicated that the compound could be beneficial in managing obesity-related metabolic disorders.
-
Liver Health
- In another study focusing on non-alcoholic fatty liver disease (NAFLD), GW 4064 demonstrated protective effects against liver steatosis and fibrosis in rodent models. The compound's activation of PPARα was linked to enhanced fatty acid oxidation and reduced liver inflammation.
Comparative Biological Activity
Compound | Mechanism of Action | Key Findings |
---|---|---|
GW 4064 | PPARα/γ agonist | Reduces inflammation; modulates lipids |
Other PPAR Agonists | Similar PPAR activation | Varies by specific receptor subtype |
Research Findings
Recent literature highlights the ongoing exploration of GW 4064's biological activity:
- Antidiabetic Properties : Studies have shown that GW 4064 can improve insulin sensitivity and reduce blood glucose levels.
- Anticancer Potential : Preliminary research suggests that GW 4064 may inhibit cancer cell proliferation in certain types of tumors through PPAR-mediated pathways.
Propriétés
IUPAC Name |
2-[4-[[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]methylamino]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25Cl3N2O4/c1-16(2)28-21(27(33-37-28)26-22(29)4-3-5-23(26)30)15-36-20-11-8-18(24(31)13-20)14-32-19-9-6-17(7-10-19)12-25(34)35/h3-11,13,16,32H,12,14-15H2,1-2H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZFHDGEKBUECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)CNC4=CC=C(C=C4)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.